molecular formula C15H19ClN4 B4895747 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride

6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride

Cat. No. B4895747
M. Wt: 290.79 g/mol
InChI Key: NGNJNVCLXFSVKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is known for its ability to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the selective inhibition of certain enzymes and receptors. The compound has been shown to selectively inhibit the activity of certain kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. It has also been shown to selectively inhibit certain receptors, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride are dependent on the specific enzymes and receptors that it selectively inhibits. The compound has been shown to have anti-proliferative effects on certain cancer cells, and has been studied for its potential applications in the treatment of cancer. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease, due to its ability to selectively inhibit certain receptors involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride in lab experiments is its ability to selectively inhibit certain enzymes and receptors, allowing for the study of specific cell signaling pathways and molecular mechanisms. However, one of the limitations of using the compound in lab experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for the study of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride. One direction is the continued study of the compound's potential applications in the treatment of cancer and neurological disorders. Another direction is the development of more selective and potent derivatives of the compound, which may have improved efficacy and reduced toxicity. Additionally, the compound may be studied for its potential applications in other areas of medicinal chemistry, such as the development of novel antibiotics or antiviral agents.

Synthesis Methods

The synthesis of 6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride involves the reaction of 6-methylpyrimidin-4-amine with 4-pyrrolidin-1-ylbenzaldehyde in the presence of a reducing agent and a catalyst. The resulting intermediate is then reacted with hydrochloric acid to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for large-scale production.

Scientific Research Applications

6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to selectively inhibit certain enzymes and receptors, making it a promising candidate for drug development. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

IUPAC Name

6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4.ClH/c1-12-10-15(17-11-16-12)18-13-4-6-14(7-5-13)19-8-2-3-9-19;/h4-7,10-11H,2-3,8-9H2,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNJNVCLXFSVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=C(C=C2)N3CCCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(4-pyrrolidin-1-ylphenyl)pyrimidin-4-amine;hydrochloride

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